4-(Pyrazin-2-ylsulfanyl)aniline
Description
4-(Pyrazin-2-ylsulfanyl)aniline (CAS RN: 1155799-57-7) is an aromatic amine derivative featuring a pyrazine ring linked to an aniline moiety via a sulfur atom. Its molecular formula is C₁₀H₉N₃S, with a molecular weight of 203.26 g/mol . The compound’s SMILES notation, Nc1ccc(cc1)Sc1cnccn1, highlights the sulfanyl (-S-) bridge connecting the electron-rich aniline group and the nitrogen-containing pyrazine ring. Commercial availability in quantities ranging from 50 mg to 1g (priced $248–$987) indicates its relevance in research settings .
Properties
Molecular Formula |
C10H9N3S |
|---|---|
Molecular Weight |
203.27 g/mol |
IUPAC Name |
4-pyrazin-2-ylsulfanylaniline |
InChI |
InChI=1S/C10H9N3S/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h1-7H,11H2 |
InChI Key |
BONGIUGHGYQPNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrazin-2-ylsulfanyl)aniline typically involves the nucleophilic substitution of a halogenated pyrazine with an aniline derivative. One common method is the reaction of 2-chloropyrazine with 4-aminothiophenol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrazin-2-ylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aniline ring.
Scientific Research Applications
4-(Pyrazin-2-ylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: It can be used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(Pyrazin-2-ylsulfanyl)aniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfur atom in the pyrazin-2-ylsulfanyl group can participate in various interactions, including hydrogen bonding and coordination with metal ions .
Comparison with Similar Compounds
Key Observations :
- Pyrazine vs. Pyrimidine : The target compound’s pyrazine ring (two adjacent nitrogen atoms) contrasts with the chloropyrimidine group in 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline , which may enhance electrophilic reactivity .
- Sulfanyl vs. Sulfonyl : The sulfanyl group (-S-) in the target compound differs from the electron-withdrawing pentafluorosulfanyl (-SF₅) group in 4-(Pentafluorosulfanyl)Aniline , which increases lipophilicity and metabolic stability .
- Piperazine Derivatives: 4-(4-Methylpiperazino)aniline incorporates a basic methylpiperazine group, improving water solubility compared to the hydrophobic pyrazine-sulfanyl analog .
Comparative Analysis of Physicochemical Properties
Table 2: Physicochemical Properties
Key Insights :
- The methylpiperazine derivative’s melting point (89–91°C) reflects its crystalline nature, whereas the pyrazine-sulfanyl analog’s melting point remains uncharacterized .
- The chloropyrimidine derivative’s LCMS (m/z 245) and short HPLC retention time (0.75 min) suggest moderate polarity and stability under analytical conditions .
Discussion :
- 4-(Pentafluorosulfanyl)Aniline ’s market traction underscores the demand for fluorinated anilines in crop protection and drug development .
Biological Activity
4-(Pyrazin-2-ylsulfanyl)aniline, also known by its CAS number 1155799-57-7, is an organic compound featuring a pyrazine ring substituted with a sulfanyl group and an aniline moiety. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The chemical structure of this compound can be described as follows:
- Molecular Formula: C9H10N2S
- Molecular Weight: 178.25 g/mol
- CAS Number: 1155799-57-7
Antimicrobial Properties
Research indicates that compounds containing pyrazine and aniline moieties often exhibit antimicrobial properties. A study demonstrated that derivatives of pyrazine possess significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group is believed to enhance this activity by facilitating interactions with bacterial cell membranes.
Anticancer Activity
Recent investigations have highlighted the potential of this compound in anticancer research. For instance, studies have shown that similar pyrazine derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. This suggests that this compound may also exhibit similar effects, warranting further exploration into its anticancer properties .
The biological activity of this compound is hypothesized to involve the modulation of various signaling pathways. For example, compounds with similar structures have been reported to interact with enzymes involved in metabolic pathways, potentially leading to altered cellular responses. The sulfanyl group may play a crucial role in these interactions by influencing the electronic properties of the molecule .
Study 1: Antimicrobial Evaluation
In a comparative study, several pyrazine derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapy.
Study 2: Anticancer Assessment
Another study focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound induced significant cell death at micromolar concentrations, with mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial integrity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H10N2S |
| Molecular Weight | 178.25 g/mol |
| CAS Number | 1155799-57-7 |
| Antimicrobial Activity | MIC comparable to antibiotics |
| Cytotoxicity (IC50) | ~10 µM (varies by cell line) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
